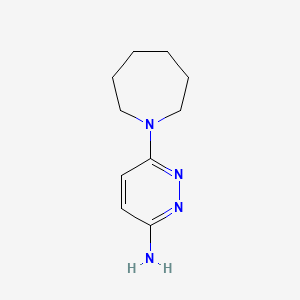

6-(Azepan-1-yl)pyridazin-3-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of “6-(Azepan-1-yl)pyridazin-3-amine” consists of 10 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms. The exact mass is 191.142247555 and the molecular weight is 192.26 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Azepan-1-yl)pyridazin-3-amine” include a molecular weight of 192.26 g/mol. The compound has a complexity of 164, a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . The structure of “6-(Azepan-1-yl)pyridazin-3-amine” could be explored for its potential to act against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents.

Antidepressant and Anxiolytic Effects

The pyridazine scaffold is known to be present in compounds with antidepressant and anxiolytic effects . Research into “6-(Azepan-1-yl)pyridazin-3-amine” could lead to the discovery of new treatments for mental health disorders by modulating neurotransmitter systems.

Cardiovascular Drug Development

Introduction of certain substituents on the pyridazinone skeleton has been associated with enhanced cardiovascular effects . “6-(Azepan-1-yl)pyridazin-3-amine” could be synthesized and examined for hypotensive activity, potentially leading to new cardiovascular medications.

Anti-Inflammatory and Analgesic Applications

Pyridazine derivatives have been reported to possess anti-inflammatory and analgesic properties . This suggests that “6-(Azepan-1-yl)pyridazin-3-amine” could be valuable in creating drugs that alleviate pain and reduce inflammation.

Anticancer Research

The pyridazine ring is a component of some compounds with anticancer activities . Investigating “6-(Azepan-1-yl)pyridazin-3-amine” in various cancer models could contribute to the development of novel oncology therapeutics.

Agrochemical Applications

Pyridazinone derivatives are known as agrochemicals . “6-(Azepan-1-yl)pyridazin-3-amine” could be utilized in the synthesis of herbicides or pesticides, enhancing agricultural productivity.

Molecular Recognition in Drug Discovery

The pyridazine heterocycle is characterized by unique physicochemical properties that are important in drug-target interactions . These properties make “6-(Azepan-1-yl)pyridazin-3-amine” a potential candidate for molecular recognition applications in drug discovery.

Pharmacophore in Medicinal Chemistry

The pyridazine ring serves as a ‘privileged structure’ in medicinal chemistry, often used as a core scaffold . “6-(Azepan-1-yl)pyridazin-3-amine” could be a key pharmacophore in the design of new drugs with diverse biological activities.

Mechanism of Action

Result of Action

The molecular and cellular effects of 6-(Azepan-1-yl)pyridazin-3-amine’s action are currently under investigation. Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

properties

IUPAC Name |

6-(azepan-1-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYMATBNNMEBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Azepan-1-yl)pyridazin-3-amine | |

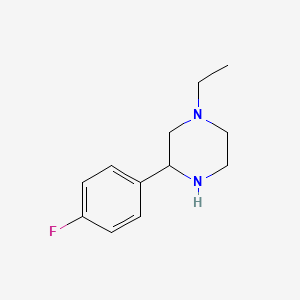

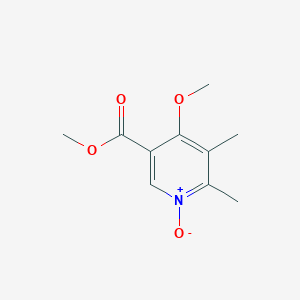

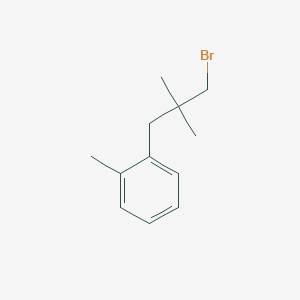

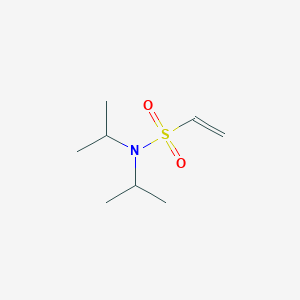

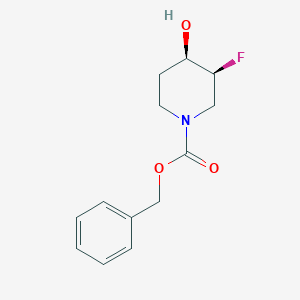

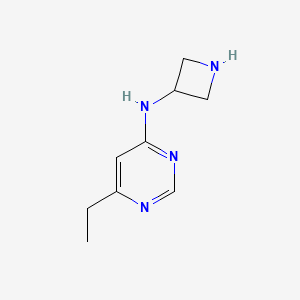

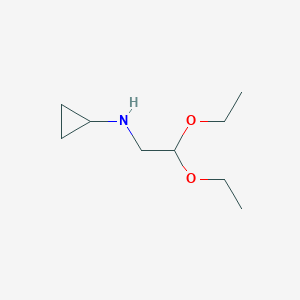

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)

![[1-(Oxolan-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1490620.png)

![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)